N-(2-Hydroxyethyl)piperidine-4-carboxamide

Vue d'ensemble

Description

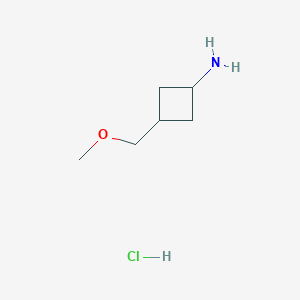

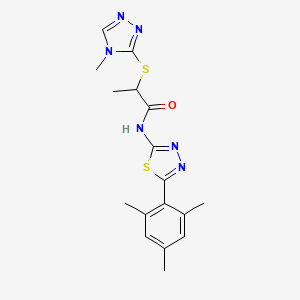

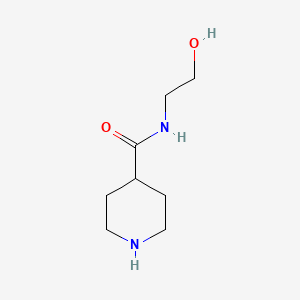

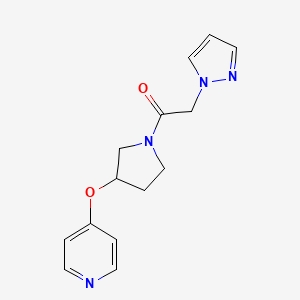

“N-(2-Hydroxyethyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C8H16N2O2 . It has a molecular weight of 172.23 . This compound is typically in a solid state and is white to yellow in color .

Molecular Structure Analysis

The molecular structure of “this compound” consists of eight carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 408.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C .

Physical And Chemical Properties Analysis

“this compound” has a molar refractivity of 45.4±0.3 cm3, a polar surface area of 61 Å2, a polarizability of 18.0±0.5 10-24 cm3, a surface tension of 41.5±3.0 dyne/cm, and a molar volume of 156.6±3.0 cm3 .

Applications De Recherche Scientifique

Modulation of Pharmacological Properties

Research on N-alkyl-piperidine-2-carboxamides, which are structurally similar to N-(2-Hydroxyethyl)piperidine-4-carboxamide, focused on modulating pharmacologically relevant properties by introducing fluorine atoms. These modifications influenced basicity, lipophilicity, aqueous solubility, and oxidative degradation rates. The study highlighted the impact of basicity and stereoisomerism on these properties, indicating potential applications in optimizing pharmacological profiles (Vorberg et al., 2016).

N-Nucleophiles in Aminocarbonylation

Alkoxycarbonylpiperidines, similar to this compound, were used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This process involved iodobenzene and iodoalkenes, yielding carboxamides and ketocarboxamides. Such chemistry could be relevant in synthesizing this compound derivatives (Takács et al., 2014).

Role in TRPM8 Antagonism

A study on N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, which share a core structural motif with this compound, identified them as transient receptor potential melastatin 8 (TRPM8) channel blockers. The research explored the synthesis, potency variation based on aryl groups, and in-vitro efficacy of these compounds (Chaudhari et al., 2013).

HIV-1 Reverse Transcriptase Inhibition

Exploration of piperidine-4-yl-aminopyrimidines, structurally related to this compound, as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment, was conducted. This research identified N-phenyl piperidine analogs as active against HIV-1, including resistant mutant viruses, indicating a potential application in antiviral therapy (Tang et al., 2010).

Anti-Angiogenic and DNA Cleavage Activities

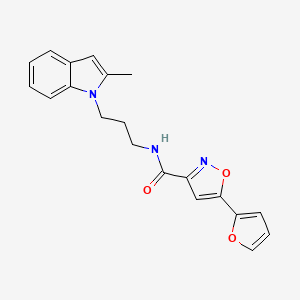

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, structurally similar to this compound, were synthesized and tested for anti-angiogenic and DNA cleavage activities. These derivatives blocked blood vessel formation and showed differential DNA binding/cleavage, suggesting potential applications in anticancer therapy (Kambappa et al., 2017).

Antibacterial Activity

Research on 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, similar to this compound, involved their synthesis and evaluation of antibacterial effects against Gram-negative and Gram-positive bacteria. This study indicates potential applications in developing new antibacterial agents (Pouramiri et al., 2017).

Inhibition of Soluble Epoxide Hydrolase

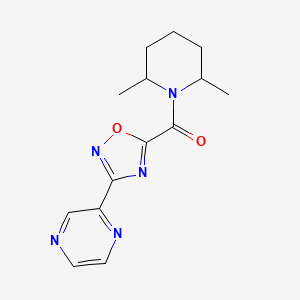

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide compounds, sharing a piperidine-carboxamide core with this compound, were identified as inhibitors of soluble epoxide hydrolase. This discovery suggests a possible application in investigating disease models (Thalji et al., 2013).

Orientations Futures

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(2-Hydroxyethyl)piperidine-4-carboxamide”, is an important task of modern organic chemistry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids , indicating a promising future direction for the study and application of these compounds.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-6-5-10-8(12)7-1-3-9-4-2-7/h7,9,11H,1-6H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUNZEMSKPUFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952920 | |

| Record name | N-(2-Hydroxyethyl)piperidine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30672-46-9 | |

| Record name | N-(2-Hydroxyethyl)piperidine-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30672-46-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-chlorophenyl)ethanone](/img/structure/B2731607.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride](/img/structure/B2731608.png)